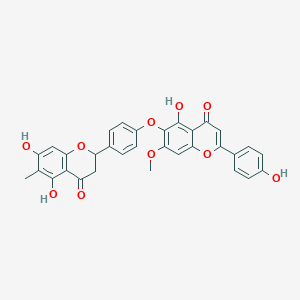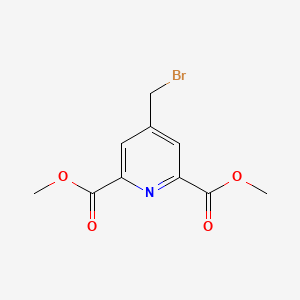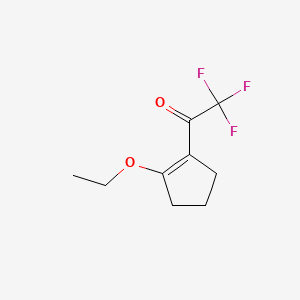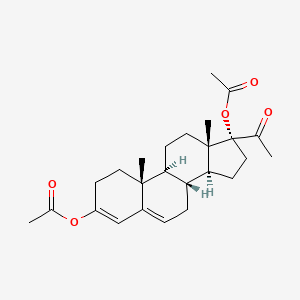
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a nitro group and an isopropyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate alkene with a nitrene source. Common nitrene sources include iminoiodinanes or azides in the presence of a catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions. This can be achieved by treating the aziridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions. This can be done by reacting the aziridine with an isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or oxaziridines.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Substituted aziridines where the nitrogen atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves its interaction with molecular targets through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aziridinemethanol: Lacks the nitro and isopropyl groups, making it less reactive.
1-(1-Methylethyl)-2-nitroethanol: Contains a nitro group and an isopropyl group but lacks the aziridine ring.
2-Nitroaziridine: Contains a nitro group but lacks the isopropyl group.
Uniqueness
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is unique due to the combination of its aziridine ring, nitro group, and isopropyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
158670-10-1 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.173 |
IUPAC-Name |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Synonyme |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


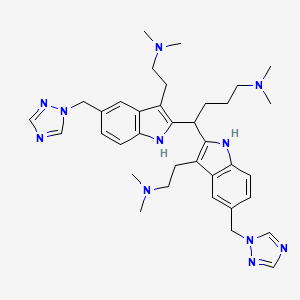

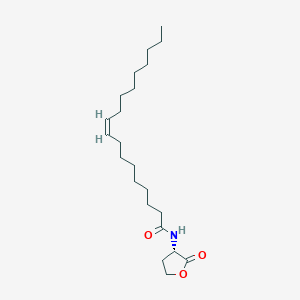
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
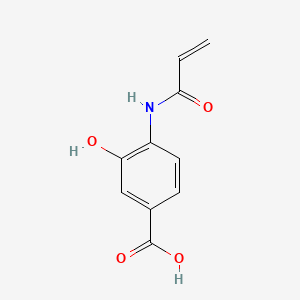
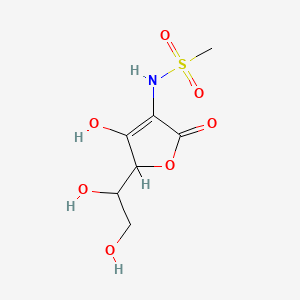
![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)
